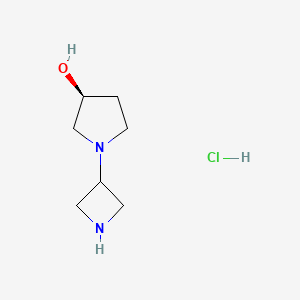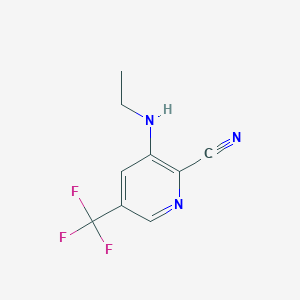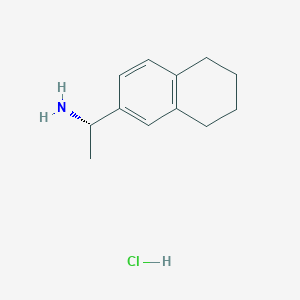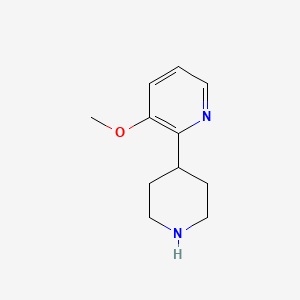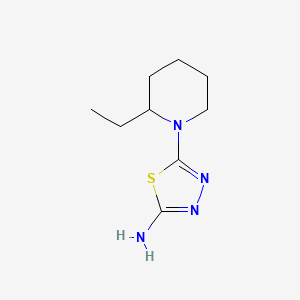![molecular formula C10H20ClNO2 B1407338 [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2205415-05-8](/img/structure/B1407338.png)
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride
概要
説明
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of tetrahydrofuran with pyrrolidine derivatives under specific conditions. One common method involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount (5 mol%) of bismuth nitrate pentahydrate . This reaction produces the corresponding pyrroles with excellent yield.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow setups and catalytic processes ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Pyrrole: A biologically active scaffold with diverse activities, including antipsychotic, antibacterial, and anticancer properties.
1H-pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors and potential as a cancer therapeutic.
Uniqueness
What sets [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride apart from similar compounds is its unique combination of the tetrahydrofuran and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFAORXBONYIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


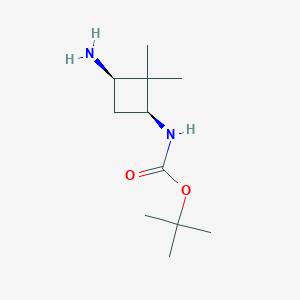
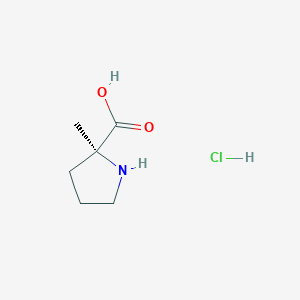
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

